1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 5-chloro-2-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can occur on the chloro group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but without the chloro group.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a bromo group instead of a chloro group.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. The chloro group may enhance its antimicrobial properties or alter its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H13ClO3 |
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Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+ |
InChI Key |
WGKASIDCKLLXKI-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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